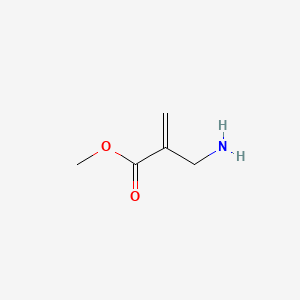
methyl 2-(aminomethyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-(aminomethyl)prop-2-enoate is a unique amino acid derivative known for its distinctive structure and biological activity. This compound is primarily derived from the sponge Fasciospongia cavernosa and has been studied for its potential toxicological effects and interactions with biological molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(aminomethyl)prop-2-enoate typically involves the methanolysis of N-acyl-2-methylene beta-alanine methyl esters. This process yields this compound and free fatty acid methyl esters . Another method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature, which is efficient and yields good to excellent results .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using amino acids and methanol, facilitated by catalysts like trimethylchlorosilane .
Análisis De Reacciones Químicas
Types of Reactions: methyl 2-(aminomethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound.
Reduction: This reaction can modify the ester group to an alcohol.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substituent but often involve nucleophilic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
methyl 2-(aminomethyl)prop-2-enoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 2-(aminomethyl)prop-2-enoate involves its interaction with thiol groups in proteins. This interaction can inhibit enzymes such as glyceraldehyde triphosphate dehydrogenase, affecting metabolic pathways . The compound’s structure allows it to form stable complexes with thiol-containing molecules, leading to its biological effects.
Comparación Con Compuestos Similares
Beta-alanine methyl ester: Another amino acid derivative with similar ester functionality.
N-acyl-2-methylene beta-alanine methyl esters: Precursors to methyl 2-(aminomethyl)prop-2-enoate with similar biological activity.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with thiol groups and inhibit certain enzymes. This property distinguishes it from other amino acid derivatives and makes it a valuable compound for research in toxicology and enzyme inhibition .
Propiedades
Número CAS |
87375-90-4 |
|---|---|
Fórmula molecular |
C5H9NO2 |
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
methyl 2-(aminomethyl)prop-2-enoate |
InChI |
InChI=1S/C5H9NO2/c1-4(3-6)5(7)8-2/h1,3,6H2,2H3 |
Clave InChI |
FLTSDVDXFCUAKU-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C)CN |
SMILES canónico |
COC(=O)C(=C)CN |
| 87375-90-4 | |
Sinónimos |
2-methylene beta-alanine methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![19-hydroxy-4,5,24,24-tetramethyl-12-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one](/img/structure/B1207242.png)
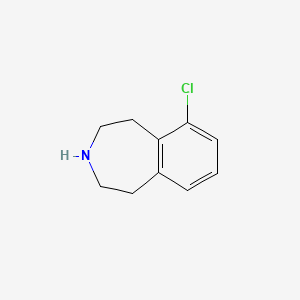
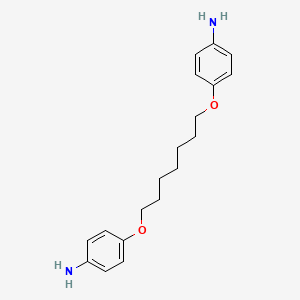
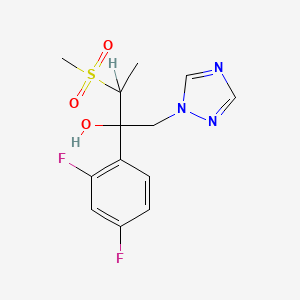


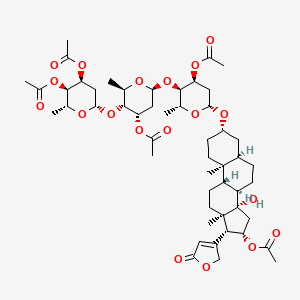

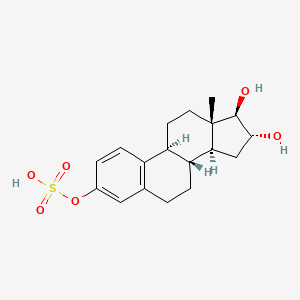
![6H-indolo[2,3-b]quinoline](/img/structure/B1207256.png)
![Quinolinium, 2-[(3,6-dimethyl-2-phenyl-4(3H)-pyrimidinylidene)methyl]-1-ethyl-, chloride](/img/structure/B1207258.png)

![3H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-oxo-, ethyl ester](/img/structure/B1207261.png)
